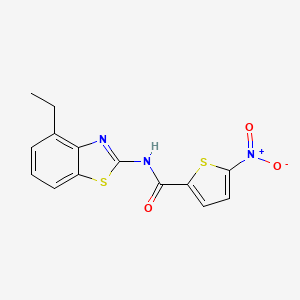

N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c1-2-8-4-3-5-9-12(8)15-14(22-9)16-13(18)10-6-7-11(21-10)17(19)20/h3-7H,2H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPFVIFAOYXBFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromide under basic conditions.

Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Coupling Reaction: The nitrated thiophene is then coupled with the benzothiazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the benzothiazole ring, forming corresponding aldehydes or carboxylic acids.

Reduction: The nitro group on the thiophene ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrothiophene moiety, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acetic acid.

Substitution: Sodium methoxide (NaOCH₃) in methanol or sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: Formation of benzothiazole-2-carboxylic acid derivatives.

Reduction: Formation of N-(4-ethyl-1,3-benzothiazol-2-yl)-5-aminothiophene-2-carboxamide.

Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and electron-withdrawing nitro group.

Mechanism of Action

The mechanism by which N-(4-ethyl-1,3-benzothiazol-2-yl)-

Biological Activity

N-(4-ethyl-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, a compound belonging to the benzothiazole family, has garnered significant attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a benzothiazole moiety linked to a nitrothiophene carboxamide, which is crucial for its biological activity.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Protein Aggregation : Studies have shown that this compound can inhibit the aggregation of proteins associated with neurodegenerative diseases, such as alpha-synuclein and tau proteins. This inhibition is crucial in conditions like Parkinson's and Alzheimer's diseases .

- Antifibrillary Activity : The compound has demonstrated antifibrillary properties by reducing the formation of fibrils in vitro. This was assessed using Thioflavin T fluorescence assays and transmission electron microscopy (TEM), indicating its potential as a therapeutic agent against protein misfolding disorders .

- Cellular Effects : In cell-based assays, this compound has been shown to reduce oligomerization of proteins effectively. For instance, it was able to abrogate the formation of inclusions in neuroblastoma cells expressing inclusion-prone alpha-synuclein .

Table 1: Summary of Biological Assays

| Assay Type | Target Protein | Concentration Tested | Result |

|---|---|---|---|

| Thioflavin T Assay | Alpha-synuclein | 100 μM | Reduced fibril formation by 70% |

| TEM | Tau protein | 10 μM | Inhibited fibril formation |

| Cell-based Assay | Inclusion-prone αS | Low micromolar | Dose-dependent reduction |

Case Studies

Several case studies have explored the efficacy of this compound in various settings:

- Neurodegenerative Models : In a study involving M17D neuroblastoma cells, treatment with the compound significantly reduced the formation of toxic aggregates associated with neurodegenerative diseases. This suggests its potential role in mitigating neurotoxicity .

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of benzothiazole compounds exhibit antimicrobial properties against various bacterial strains. While specific data on this compound is limited, its structural relatives have shown promise in this area .

Comparison with Similar Compounds

Core Heterocycle Variations

- Benzothiazole vs. Thiazole Derivatives: The target compound contains a benzothiazole ring, whereas analogs like N-(4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9, ) feature a simpler thiazole ring.

- Substituent Diversity: Electron-Withdrawing Groups: Compounds such as N-(4-(4-cyanophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 14, ) incorporate cyano groups, which increase electrophilicity and may enhance target binding . Halogenated Derivatives: N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () includes fluorine atoms, improving membrane permeability and resistance to enzymatic degradation .

Key Structural Modifications and Bioactivity

Physicochemical Properties

- Lipophilicity and Solubility: The 4-ethyl group on the benzothiazole ring in the target compound likely increases lipophilicity compared to polar cyano or methoxy substituents, impacting membrane permeability and oral bioavailability .

- Molecular Weight and Stability : Compounds with trifluoromethyl groups (e.g., ) have higher molecular weights (~423 g/mol) but may exhibit greater metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.